Isodecyl tridecyl phthalate Isodecyl tridecyl phthalate
Brand Name: Vulcanchem
CAS No.: 68648-95-3
VCID: VC18448363
InChI: InChI=1S/C31H52O4/c1-4-5-6-7-8-9-10-11-12-15-20-25-34-30(32)28-23-18-19-24-29(28)31(33)35-26-21-16-13-14-17-22-27(2)3/h18-19,23-24,27H,4-17,20-22,25-26H2,1-3H3
SMILES:
Molecular Formula: C31H52O4
Molecular Weight: 488.7 g/mol

Isodecyl tridecyl phthalate

CAS No.: 68648-95-3

Cat. No.: VC18448363

Molecular Formula: C31H52O4

Molecular Weight: 488.7 g/mol

* For research use only. Not for human or veterinary use.

Isodecyl tridecyl phthalate - 68648-95-3

Specification

CAS No. 68648-95-3
Molecular Formula C31H52O4
Molecular Weight 488.7 g/mol
IUPAC Name 2-O-(8-methylnonyl) 1-O-tridecyl benzene-1,2-dicarboxylate
Standard InChI InChI=1S/C31H52O4/c1-4-5-6-7-8-9-10-11-12-15-20-25-34-30(32)28-23-18-19-24-29(28)31(33)35-26-21-16-13-14-17-22-27(2)3/h18-19,23-24,27H,4-17,20-22,25-26H2,1-3H3
Standard InChI Key TYLLMRSWXAGLFH-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Isodecyl isotridecyl phthalate (IUPAC name: 1-O-(11-methyldodecyl) 2-O-(8-methylnonyl) benzene-1,2-dicarboxylate) belongs to the phthalate ester family, featuring a benzene ring esterified with two branched alkyl chains. Its molecular formula is C31H52O4\text{C}_{31}\text{H}_{52}\text{O}_4, yielding a molecular weight of 488.7 g/mol . The compound’s structural complexity arises from the isomerism of its decyl and tridecyl substituents, which confer unique steric and electronic properties.

The SMILES notation CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C\text{CC(C)CCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C} highlights the branching at the 8-methylnonyl and 11-methyldodecyl groups, which significantly influence its solubility and plasticizing efficiency.

Physicochemical Properties

Isodecyl isotridecyl phthalate exhibits low volatility and high lipophilicity, as evidenced by its computed XLogP3 value of 12.3 . These properties make it resistant to environmental degradation and prone to bioaccumulation in lipid-rich tissues. Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of Isodecyl Isotridecyl Phthalate

PropertyValue
Molecular Weight488.7 g/mol
XLogP312.3
Hydrogen Bond Acceptors4
Rotatable Bond Count23
Topological Polar SA52.6 Ų

Spectral and Computational Data

The compound’s InChIKey (CJUZLEPRTLYUCM-UHFFFAOYSA-N) facilitates rapid database searches, while its 2D structure has been validated via PubChem’s chemical deposition system . Conformer generation for 3D modeling remains challenging due to the molecule’s flexibility, limiting dynamic simulations of its interactions with biological targets.

Industrial Applications and Material Science

Role as a PVC Plasticizer

As a member of the phthalate ester family, isodecyl isotridecyl phthalate primarily serves as a plasticizer in PVC production, reducing glass transition temperatures and improving material flexibility . Its branched alkyl chains minimize migration from polymer matrices compared to linear-chain phthalates, enhancing product longevity in applications such as:

  • Wire and cable insulation

  • Automotive upholstery

  • Medical devices (e.g., tubing, blood bags)

Comparative Performance Metrics

Table 2 contrasts isodecyl isotridecyl phthalate with common phthalates, highlighting its superior thermal stability and reduced leaching propensity.

Table 2: Comparison of Phthalate Plasticizers

PhthalateAlkyl ChainMolecular WeightPrimary Use
Di-2-ethylhexyl (DEHP)Linear C8390.6 g/molFlexible PVC products
Di-isononyl (DINP)Branched C9418.6 g/molToys, flooring
Isodecyl isotridecylBranched C10/C13488.7 g/molHigh-temperature cables

Human Health and Toxicological Profile

Exposure Pathways and Risk Mitigation

Occupational exposure occurs via inhalation and dermal contact during plastic manufacturing, necessitating PPE such as nitrile gloves and respirators . Consumer exposure is minimal under normal use conditions, but leaching into lipid-rich foods or medical solutions remains a concern. Regulatory limits of 0.1% in children’s products reflect precautionary principles despite inconclusive human toxicity data .

Analytical Methodologies for Detection

HPLC Quantification

Reverse-phase HPLC with acetonitrile/water mobile phases (acidified with phosphoric or formic acid) achieves baseline separation of isodecyl isotridecyl phthalate from co-eluting contaminants . The method’s scalability supports both environmental monitoring (LOQ: 0.1 ppb) and preparative isolation for metabolite studies.

Table 3: Optimized HPLC Conditions

ParameterSpecification
ColumnNewcrom R1 (3 µm)
Mobile PhaseMeCN/H2O (85:15) + 0.1% H3PO4
Flow Rate1.2 mL/min
DetectionUV-Vis (225 nm)

Regulatory Landscape and Future Directions

Global Regulatory Status

The European Chemicals Agency (ECHA) mandates REACH registration for quantities >1 ton/year, while the U.S. EPA’s Toxic Substances Control Act (TSCA) prioritizes alternatives assessment under its Phthalates Action Plan . Recent amendments to the Consumer Product Safety Improvement Act (CPSIA) restrict its use in childcare articles, driving innovation in non-phthalate plasticizers like adipates and citrates.

Sustainability Challenges

While isodecyl isotridecyl phthalate’s stability enhances product lifespan, its persistence in landfills and aquatic systems raises ecotoxicological concerns. Advanced oxidation processes and enzymatic degradation pathways are under investigation to address environmental accumulation.

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